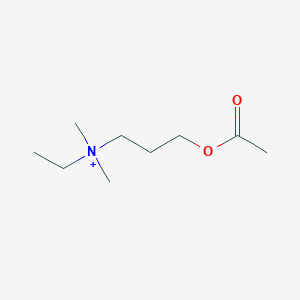
3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium is an organic compound characterized by the presence of an acetyloxy group, an ethyl group, and a dimethylamino group attached to a propan-1-aminium backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium typically involves the following steps:
Amine Alkylation: The ethyl and dimethylamino groups can be introduced through alkylation reactions using appropriate alkyl halides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the aminium group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium has several scientific research applications:
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can act as a protecting group for alcohol functionalities, while the aminium group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Acetyloxy)-N-methyl-N,N-dimethylpropan-1-aminium: Similar structure but with a methyl group instead of an ethyl group.
3-(Acetyloxy)-N-ethyl-N,N-diethylpropan-1-aminium: Similar structure but with diethyl groups instead of dimethyl groups.
Uniqueness
3-(Acetyloxy)-N-ethyl-N,N-dimethylpropan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142226-54-8 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3-acetyloxypropyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C9H20NO2/c1-5-10(3,4)7-6-8-12-9(2)11/h5-8H2,1-4H3/q+1 |
InChI Key |
HSVIEPHICGIGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
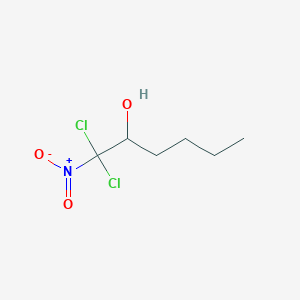
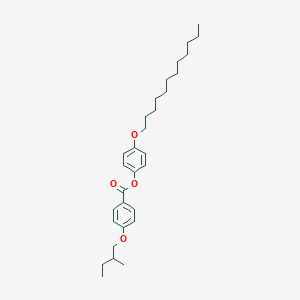

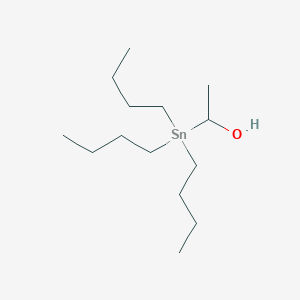
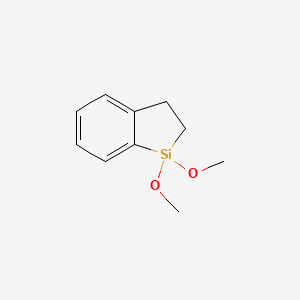
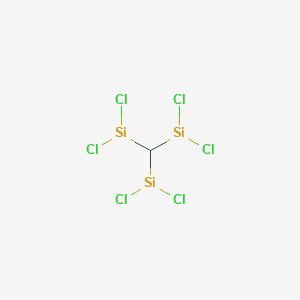
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
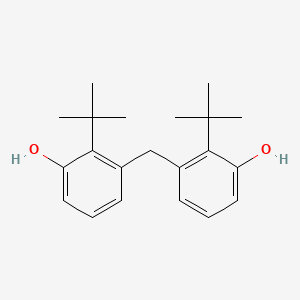
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
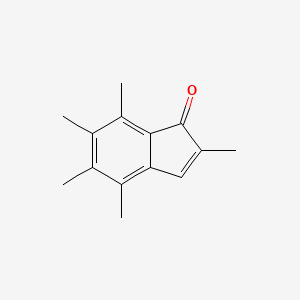
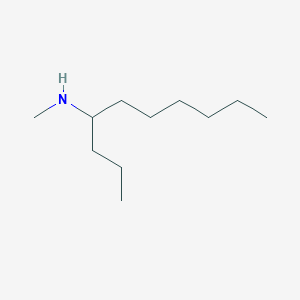
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
